
Methyl 2-(4-methoxyphenyl)-4-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-methoxyphenyl)-4-pyridinecarboxylate is an organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by the presence of a methoxyphenyl group attached to the pyridine ring, which is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxyphenyl)-4-pyridinecarboxylate typically involves the esterification of 2-(4-methoxyphenyl)-4-pyridinecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methoxyphenyl)-4-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while amination can be done using ammonia (NH₃) or amines.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenyl)-4-pyridinecarboxylate.
Reduction: Formation of 2-(4-methoxyphenyl)-4-pyridinecarbinol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-(4-methoxyphenyl)-4-pyridinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methoxyphenyl)-4-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-(4-methoxyphenyl)-4-pyridinecarboxylate can be compared with other similar compounds such as:
Methyl 2-(4-hydroxyphenyl)-4-pyridinecarboxylate: Differing by the presence of a hydroxyl group instead of a methoxy group.
Ethyl 2-(4-methoxyphenyl)-4-pyridinecarboxylate: Differing by the ester group being ethyl instead of methyl.
Methyl 2-(4-chlorophenyl)-4-pyridinecarboxylate: Differing by the presence of a chlorine atom instead of a methoxy group.
Properties
CAS No. |
935861-31-7 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
methyl 2-(4-methoxyphenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-17-12-5-3-10(4-6-12)13-9-11(7-8-15-13)14(16)18-2/h3-9H,1-2H3 |
InChI Key |
DSVCAUMGRBCEIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


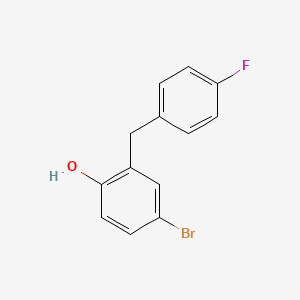

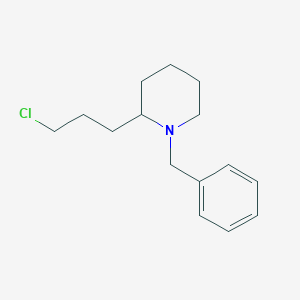
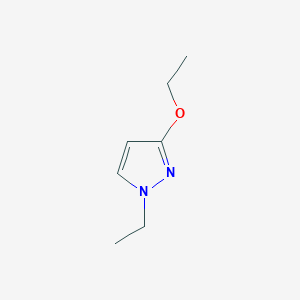
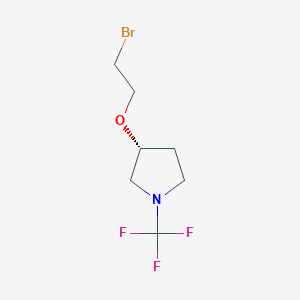


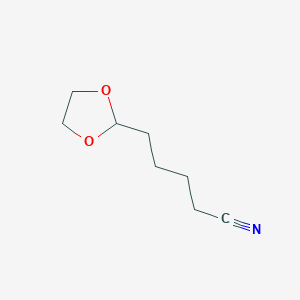
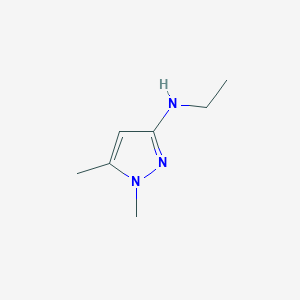
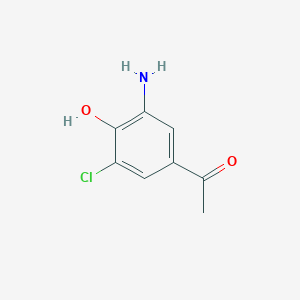
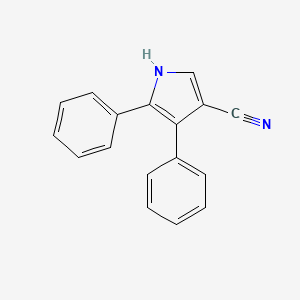
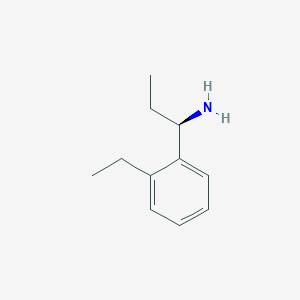
![tert-Butyl [(2R)-2-cyanopentyl]carbamate](/img/structure/B13975157.png)
![Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate](/img/structure/B13975160.png)
